Roseatoxide

Description

Significance of Natural Products in Contemporary Chemical Biology

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of chemical biology and drug discovery. nih.govopenaccessjournals.com These molecules, sculpted by evolutionary pressures, possess a remarkable structural diversity and are often optimized for specific interactions with biological macromolecules. nih.govacs.org This inherent bioactivity makes them an invaluable resource for identifying novel therapeutic agents and for probing complex biological processes. nih.govresearchgate.net

In contemporary chemical biology, natural products serve multiple crucial roles. They are a primary source of new drug leads, with a significant portion of modern pharmaceuticals having their origins in natural sources. openaccessjournals.comwou.edu Beyond their direct therapeutic applications, natural products are indispensable tools for understanding cellular functions. Their ability to modulate specific biological pathways allows researchers to dissect intricate molecular mechanisms. nih.gov The study of natural products also drives innovation in synthetic organic chemistry, as recreating these complex architectures in the laboratory pushes the boundaries of chemical synthesis. openaccessjournals.com Furthermore, the burgeoning field of synthetic biology is now enabling the production of known and novel natural products through the engineering of biosynthetic pathways in microbial hosts. globalhealthprogress.org

Overview of Diterpenoid Natural Products

Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). mdpi.comnih.gov Comprising thousands of known compounds, they are synthesized by a wide range of organisms, including plants, fungi, bacteria, and marine organisms. nih.govmdpi.comufl.edu The biosynthesis of diterpenoids involves a key cyclization step catalyzed by enzymes known as diterpene synthases (diTPS), which generate a vast array of carbocyclic skeletons. mdpi.comnih.gov

These skeletons can be broadly categorized into various types, such as labdanes, abietanes, kauranes, and fusicoccanes, among others. nih.gov This structural diversity gives rise to a wide spectrum of biological activities. mdpi.comnih.gov For instance, some diterpenoids exhibit potent anti-inflammatory, antimicrobial, and antitumor properties. nih.govrsc.org The complex and often stereochemically rich structures of diterpenoids make them challenging yet rewarding targets for chemical synthesis and valuable leads in drug discovery programs. mdpi.comnih.gov

Historical Context of Roseatoxide Discovery and Classification

This compound was first isolated and identified in 1984 from the plant species Hypoestes rosea, a member of the Acanthaceae family native to Nigeria. acs.orgdspacedirect.org Its discovery was part of broader investigations into the chemical constituents of this plant, which also led to the isolation of other related diterpenoids. acs.orgresearchgate.net The structure of this compound was elucidated using spectroscopic data available at the time. acs.orgresearchgate.net

Chemically, this compound is classified as a diterpenoid. unina.itamazonaws.com Its discovery, along with other compounds from Hypoestes rosea, contributed to the growing body of knowledge on the diverse secondary metabolites produced by this genus. researchgate.netamazonaws.com

Contextualization of this compound within Fusicoccane Diterpenoids

This compound belongs to the fusicoccane class of diterpenoids. unina.it The defining feature of fusicoccanes is their unique 5-8-5 tricyclic carbon skeleton. researchgate.netnih.gov This intricate ring system is formed through a complex cyclization cascade originating from geranylgeranyl diphosphate (GGPP). researchgate.netnih.gov

The biosynthesis of the fusicoccane skeleton is initiated by a diterpene synthase that catalyzes the formation of the characteristic tricyclic structure. mdpi.comresearchgate.net Fusicoccane-type diterpenoids are found in both plants and fungi and are known for their diverse biological activities. mdpi.comnih.gov this compound is one of many such compounds isolated from the genus Hypoestes, which is a rich source of fusicoccane diterpenoids. researchgate.netresearchgate.netresearchgate.net The study of this compound and its structural relatives provides valuable insights into the chemical diversity and biosynthetic pathways of this important class of natural products.

Structure

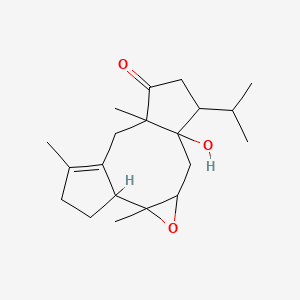

2D Structure

Properties

CAS No. |

90706-57-3 |

|---|---|

Molecular Formula |

C20H30O3 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

6-hydroxy-2,10,13-trimethyl-7-propan-2-yl-3-oxatetracyclo[10.3.0.02,4.06,10]pentadec-12-en-9-one |

InChI |

InChI=1S/C20H30O3/c1-11(2)15-8-16(21)18(4)9-13-12(3)6-7-14(13)19(5)17(23-19)10-20(15,18)22/h11,14-15,17,22H,6-10H2,1-5H3 |

InChI Key |

IHPNQAPFMSFVLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CC3(C(=O)CC(C3(CC4C(C2CC1)(O4)C)O)C(C)C)C |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Botanical Sourcing and Extraction Techniques from Hypoestes rosea

Roseatoxide is a secondary metabolite sourced from Hypoestes rosea (family: Acanthaceae), a shrub found in regions of Western Cameroon and Southern Nigeria. The isolation process commences with the harvesting of the plant material, typically the leaves and twigs, which are then air-dried and pulverized to increase the surface area for efficient solvent extraction.

The powdered plant material is subjected to exhaustive extraction, often using a solvent of intermediate polarity like dichloromethane (B109758) or a mixture of dichloromethane and methanol. This initial extraction yields a crude extract containing a complex mixture of phytochemicals, including alkaloids, flavonoids, tannins, and the target diterpenoids. This crude extract serves as the starting point for the subsequent separation and purification of this compound.

Chromatographic Separation and Purification Strategies for Diterpenoids

The separation of individual diterpenoids from the crude extract of Hypoestes rosea is a meticulous process that relies on various chromatographic techniques. Initially, the crude extract is often subjected to solvent partitioning to separate compounds based on their polarity. This is followed by column chromatography, a fundamental technique for the purification of natural products.

For the isolation of this compound and its congeners, column chromatography is typically performed using adsorbents such as silica (B1680970) gel or alumina. The column is eluted with a gradient of solvents, starting with non-polar solvents like hexane (B92381) and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors. Fractions enriched with this compound are then combined and subjected to further purification steps, which may include repeated column chromatography or preparative TLC, until the compound is isolated in a pure form.

| Chromatographic Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| Column Chromatography | Initial separation of crude extract | Silica Gel or Alumina | Gradient of Hexane and Ethyl Acetate |

| Thin-Layer Chromatography (TLC) | Monitoring of fractions | Silica Gel | Hexane/Ethyl Acetate mixtures |

| Preparative TLC | Final purification of isolated compounds | Silica Gel | Optimized solvent system |

Advanced Spectroscopic Approaches for this compound Structure Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules like this compound. ¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy reveals the number and types of carbon atoms in the molecule.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding network of the molecule. These experiments allow for the unambiguous assignment of all proton and carbon signals and the piecing together of the diterpenoid's carbon skeleton.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional clues about the structural motifs present in the molecule, as specific fragments correspond to the loss of certain functional groups.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shift, coupling constants, and integration of protons |

| ¹³C NMR | Number and types of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms and complete bonding network |

| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight and elemental composition |

X-ray Crystallography in Diterpene Stereochemical Determination

While spectroscopic methods provide the planar structure of a molecule, determining its three-dimensional arrangement, or stereochemistry, often requires X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the spatial coordinates of each atom in the molecule, providing an unambiguous assignment of the relative and absolute stereochemistry. For many complex diterpenoids isolated from Hypoestes species, X-ray crystallography has been the definitive method for confirming their intricate three-dimensional structures.

Biosynthetic Pathways and Enzymatic Mechanisms of Roseatoxide

General Isoprenoid Biosynthesis: From Primary Metabolites to Diterpene Scaffolds

All terpenoids, including diterpenes like roseatoxide, are synthesized from the universal five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). jmb.or.krnih.gov In plants, two distinct pathways, localized in different cellular compartments, are responsible for producing these fundamental precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. rsc.orgplos.org

The MVA pathway, operating in the cytosol, is generally responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgplos.org In contrast, the MEP pathway, located in the plastids, is the primary source for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgnih.gov Since this compound is a diterpenoid, its biosynthesis predominantly relies on the MEP pathway for its precursors. rsc.orgacs.org

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate (GAP), both primary metabolites derived from glycolysis. frontiersin.orgbiorxiv.org A series of enzymatic steps, involving key enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of IPP and DMAPP. plos.orgfrontiersin.org

The synthesis of the diterpene backbone is achieved through the sequential head-to-tail condensation of these C5 units. An enzyme, geranylgeranyl pyrophosphate synthase (GGPPS), catalyzes the addition of three molecules of IPP to one molecule of DMAPP. jmb.or.kruniprot.orgproteopedia.org This enzymatic process generates geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and finally, the C20 compound geranylgeranyl pyrophosphate (GGPP). wikipedia.orgwikipedia.orgfrontiersin.org GGPP is the direct, acyclic precursor for all diterpenoids and serves as the substrate for the subsequent cyclization reactions that define the specific diterpene scaffold. rsc.orgwikipedia.orgsigmaaldrich.com

Table 1: Key Enzymes and Intermediates in Diterpene Precursor Biosynthesis

| Precursor/Intermediate | Enzyme | Product | Pathway Location |

| Pyruvate + GAP | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | 1-deoxy-D-xylulose 5-phosphate | Plastid (MEP Pathway) |

| DMAPP + IPP | Geranyl Pyrophosphate Synthase | Geranyl Pyrophosphate (GPP) | Plastid (MEP Pathway) |

| GPP + IPP | Farnesyl Pyrophosphate Synthase | Farnesyl Pyrophosphate (FPP) | Plastid (MEP Pathway) |

| FPP + IPP | Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Geranylgeranyl Pyrophosphate (GGPP) | Plastid (MEP Pathway) |

Proposed Enzymatic Cascades Leading to the Fusicoccane Skeleton

The formation of the distinctive 5-8-5 tricyclic fusicoccane core of this compound from the linear GGPP precursor is a pivotal step in its biosynthesis. This transformation is orchestrated by a class of enzymes known as terpene synthases (TPSs), specifically fusicoccane-type diterpene synthases (DTSs). beilstein-journals.orgresearchgate.netresearchgate.net These enzymes catalyze complex carbocation-driven cyclization and rearrangement reactions. frontiersin.orgnih.gov

The proposed enzymatic cascade begins when a fusicoccane-type DTS binds the GGPP substrate. The enzyme initiates a complex cyclization cascade, transforming the acyclic C20 precursor into the characteristic tricyclic hydrocarbon skeleton known as fusicoccadiene. nih.govupenn.edu Research on fungal fusicoccane biosynthesis, such as that of fusicoccin (B1218859) A, has identified bifunctional enzymes like fusicoccadiene synthase from Phomopsis amygdali (PaFS). nih.govosti.gov This enzyme possesses both a prenyltransferase domain to synthesize GGPP and a cyclase domain to perform the cyclization, suggesting a highly efficient process, possibly involving substrate channeling. nih.govupenn.edu

Following the formation of the core hydrocarbon scaffold, the structure undergoes a series of post-cyclization modifications, primarily through the action of cytochrome P450 monooxygenases (P450s). beilstein-journals.orgfrontiersin.org These enzymes are crucial for introducing oxidative functional groups (e.g., hydroxyl groups) at specific positions on the fusicoccane skeleton. beilstein-journals.orgnih.gov This oxidative tailoring is responsible for the final chemical structure and diversity of fusicoccane-type diterpenoids. nih.govresearchgate.netresearchgate.net In the case of this compound, these P450-mediated oxidations would be responsible for adding the specific oxygen-containing functional groups that characterize the final molecule. The identification of two-gene clusters in some fungi, containing both a diterpene synthase and a P450 gene, supports this sequential enzymatic logic. nih.govbeilstein-archives.orgresearchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis in Hypoestes rosea

While the general enzymatic pathway for fusicoccane biosynthesis is understood from studies in fungi and other organisms, the specific genes, enzymes, and regulatory networks controlling this compound production in Hypoestes rosea have not been fully elucidated. globalauthorid.comresearchgate.net However, based on extensive research into terpenoid biosynthesis in other plant species, a general model for its genetic and molecular regulation can be proposed. nih.govresearchgate.net

The biosynthesis of plant terpenoids is a tightly regulated process, with control exerted primarily at the transcriptional level. nih.gov The expression of key enzyme-encoding genes in the pathway, such as diterpene synthases (DTS) and cytochrome P450s, is controlled by various families of transcription factors. nih.govfrontiersin.org These transcription factors bind to specific cis-regulatory elements in the promoter regions of the pathway genes, thereby activating or repressing their expression. nih.gov

Key transcription factor families known to regulate terpenoid biosynthesis in plants include:

MYB (myeloblastosis)

bHLH (basic helix-loop-helix)

WRKY

AP2/ERF (APETALA2/ethylene responsive factor)

These regulatory proteins often respond to developmental cues and environmental stimuli, allowing the plant to modulate the production of specialized metabolites like this compound in response to its needs. nih.govresearchgate.net It is highly probable that the biosynthesis of this compound in Hypoestes rosea is governed by a similar regulatory system, where specific transcription factors control the expression of the H. rosea fusicoccane-type diterpene synthase and the subsequent modifying P450 enzymes. Identifying these specific regulatory components in H. rosea remains a subject for future research.

Chemical Synthesis Strategies and Methodological Innovations

Strategic Considerations for the Total Synthesis of Complex Diterpenoids

The total synthesis of complex diterpenoids, particularly those of the xenicane class, is a significant undertaking that requires careful strategic planning. The primary obstacle in the synthesis of xenicanes is the construction of the strained nine-membered carbocyclic ring. beilstein-journals.orgnih.govresearchgate.netnih.gov Various successful approaches to this challenge have been documented in the syntheses of other xenicane natural products and offer valuable insights for a future synthesis of roseatoxide.

Key strategic considerations revolve around the method for forming the macrocycle. The main strategies that have been employed include:

Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form the nine-membered ring in the synthesis of xenicane diterpenoids. nih.gov The choice of catalyst and the design of the acyclic precursor are critical for the success of the RCM reaction.

Intramolecular Suzuki Coupling: The palladium-catalyzed Suzuki cross-coupling reaction has proven effective for the formation of the cyclononene (B11951088) ring from acyclic precursors in the synthesis of xenicanes like 4-hydroxydictyolactone (B1249832). acs.orgethz.chresearchgate.net

Nozaki-Hiyama-Kishi (NHK) Reaction: An intramolecular NHK reaction has been successfully applied to construct the challenging E-configured cyclononene ring in the asymmetric total synthesis of isoxeniolide A. beilstein-journals.orgresearchgate.net

Grob-type Fragmentation: This method involves the fragmentation of a bicyclic system to generate the nine-membered ring and has been a key step in the synthesis of coraxeniolide A. nih.govresearchgate.net

Intramolecular Alkylation: The formation of the nine-membered ring can also be achieved through intramolecular alkylation, as demonstrated in the synthesis of waixenicin A. beilstein-journals.org

Another critical strategic element is the management of stereochemistry throughout the synthesis. The presence of multiple stereocenters in this compound demands the use of highly stereocontrolled reactions. Strategies often involve the use of chiral pool starting materials, asymmetric catalysis, and substrate-controlled diastereoselective reactions. The Ireland-Claisen rearrangement, for example, has been effectively used to establish key stereocenters in the synthesis of 4-hydroxydictyolactone. acs.orgethz.chresearchgate.net

A hypothetical retrosynthetic analysis of this compound would likely disconnect the molecule at the nine-membered ring, leading to a more manageable acyclic or bicyclic precursor. The choice of the specific disconnection would be guided by the desired ring-closing strategy and the availability of starting materials.

Development of Novel Synthetic Tactics for this compound Construction

The pursuit of complex natural product synthesis often drives the development of new and innovative synthetic methods. The construction of the this compound skeleton would undoubtedly benefit from and contribute to the arsenal (B13267) of modern synthetic chemistry.

Achieving the correct stereochemistry is paramount in the synthesis of a natural product like this compound. Several powerful methodologies have been employed in the synthesis of related xenicane diterpenoids that would be directly applicable.

One notable approach is the use of enzymatic desymmetrization . In the synthesis of isoxeniolide A, an enzymatic desymmetrization step was used for absolute stereocontrol, highlighting the power of biocatalysis in complex molecule synthesis. beilstein-journals.orgresearchgate.net This strategy allows for the creation of chiral building blocks from achiral or meso starting materials with high enantiopurity.

Diastereoselective cuprate (B13416276) additions have also been instrumental in controlling stereochemistry. In the synthesis of isoxeniolide A, a diastereoselective cuprate addition was a key transformation. beilstein-journals.orgresearchgate.net Such reactions, where a nucleophile adds to a chiral substrate with high facial selectivity, are a cornerstone of modern asymmetric synthesis.

The Ireland-Claisen rearrangement is another powerful tool for stereocontrolled carbon-carbon bond formation. This sigmatropic rearrangement allows for the transfer of chirality and the creation of new stereocenters with a high degree of predictability and control. Its use in the synthesis of 4-hydroxydictyolactone to establish the backbone asymmetry is a prime example of its utility. acs.orgethz.chresearchgate.net

The following table summarizes some of the key stereoselective reactions used in the synthesis of xenicane diterpenoids that could be applied to the synthesis of this compound.

| Reaction | Xenicane Example | Purpose | Reference(s) |

| Enzymatic Desymmetrization | Isoxeniolide A | Absolute stereocontrol | beilstein-journals.orgresearchgate.net |

| Diastereoselective Cuprate Addition | Isoxeniolide A | Stereocontrolled C-C bond formation | beilstein-journals.orgresearchgate.net |

| Ireland-Claisen Rearrangement | 4-Hydroxydictyolactone | Establishment of backbone asymmetry | acs.orgethz.chresearchgate.net |

| Diastereoselective Intramolecular [2+2] Cycloaddition | Antheliolide A | Construction of a bicyclic ketone intermediate | beilstein-journals.orgnih.gov |

Cascade reactions, also known as tandem or domino reactions, are a powerful strategy in organic synthesis where multiple bond-forming events occur in a single operation without the isolation of intermediates. dspacedirect.org This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity. dspacedirect.org

In the context of diterpene synthesis, cascade reactions have been employed with great success. For instance, the total synthesis of the complex pentacyclic xenicane diterpenoid antheliolide A by Corey and co-workers featured an elegant cascade reaction. beilstein-journals.orgnih.gov This key step involved an aldol (B89426) condensation followed by a hetero-Diels-Alder reaction, which efficiently constructed the final three rings of the molecule. beilstein-journals.org

Another example is found in a bioinspired synthesis of alstoscholarinoids A and B, where a cascade consisting of a Schenck-Ene reaction, a Hock rearrangement, and an aldol addition was a salient feature. nih.gov While not a xenicane, this demonstrates the power of cascade reactions in the synthesis of complex polycyclic terpenes.

For a future synthesis of this compound, a cascade reaction could be envisioned to rapidly assemble a significant portion of its carbon skeleton. For example, a cascade initiated by the formation of the nine-membered ring could trigger subsequent cyclizations to form other rings or install key functional groups. The design of such a cascade would be a testament to the creativity and ingenuity of the synthetic chemist.

The table below highlights a key cascade reaction used in the synthesis of a related diterpenoid.

| Reaction Type | Natural Product | Key Transformations | Reference(s) |

| Aldol Condensation / Hetero-Diels-Alder | Antheliolide A | Formation of three rings in one pot | beilstein-journals.orgnih.gov |

Semisynthetic Modification Approaches for this compound Analogues

Semisynthesis, the chemical modification of a readily available natural product, is a valuable strategy for producing analogues for structure-activity relationship (SAR) studies and for developing new therapeutic agents. While there are no specific reports on the semisynthesis of this compound, the general principles can be applied.

The starting point for a semisynthetic approach would be the isolation of this compound or a closely related and more abundant xenicane diterpenoid from its natural source, Hypoestes rosea. acs.orgresearchgate.netresearchgate.net Once obtained, the natural product could be subjected to a variety of chemical transformations to create a library of analogues.

Potential modifications could include:

Oxidation or reduction of existing functional groups: For example, the hydroxyl groups in this compound could be oxidized to ketones or deoxygenated.

Esterification or etherification of hydroxyl groups: This would allow for the introduction of a wide variety of substituents to probe their effect on biological activity.

Modification of the side chain: The isoprenyl side chain could be a target for various transformations, such as epoxidation, dihydroxylation, or cleavage.

Ring modifications: Although more challenging, it might be possible to modify the nine-membered ring through reactions such as hydrogenation or isomerization.

While the literature on the semisynthesis of xenicane diterpenoids is limited, studies on other classes of diterpenoids, such as isetexanes and isosteviol, demonstrate the feasibility and utility of this approach for generating diverse analogues with potential biological activities. nih.govunit.no A systematic semisynthetic program based on this compound or a related xenicane could provide valuable insights into the structural requirements for its biological activity.

Structure Activity Relationship Sar Studies and Rational Analogue Design

Elucidation of Key Structural Determinants for Roseatoxide's Biological Activities

This compound is a complex diterpenoid, a class of molecules known for a wide array of biological activities. nih.govnih.gov Its structure, derived from Hypoestes rosea, possesses several features that are likely critical to its biological function. unina.itresearchgate.netdspacedirect.org Analysis of its architecture, along with insights from closely related compounds like hypoestoxide, allows for the elucidation of probable key structural determinants. imipharma.comiomcworld.org

The core of this compound is a polycyclic diterpene skeleton, which provides a rigid three-dimensional scaffold. The specific stereochemistry of its multiple chiral centers is presumed to be vital for precise interaction with biological targets. Any alteration in this stereochemistry would likely lead to a significant loss of activity.

Key functional groups that likely play a role in its biological activity include:

The Tetrahydropyran (B127337) Ring: This oxygen-containing heterocycle is a common feature in many bioactive natural products. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's binding site.

Epoxide Moieties: Like its co-occurring analogue hypoestoxide, this compound's structure contains reactive epoxide rings. imipharma.comiomcworld.org These groups are electrophilic and can form covalent bonds with nucleophilic residues (such as cysteine or histidine) on target enzymes or receptors, potentially leading to irreversible inhibition.

α,β-Unsaturated Ketone: This Michael acceptor is a well-known reactive moiety in medicinal chemistry. It can react with nucleophilic groups on biological macromolecules, contributing to the compound's mechanism of action, often through covalent modification. imipharma.com

Acetylated Hydroxyl Group: The presence of an acetyl group, as seen in hypoestoxide, suggests a site for metabolic modification. psu.edu The corresponding deacetylated analogue of hypoestoxide, known as HEA, has been studied, indicating that this position is a key site for derivatization. psu.edu The ester linkage could be important for tuning the compound's lipophilicity, thereby affecting its cell permeability and pharmacokinetic properties. The acetyl group itself may also engage in specific binding interactions.

The combination of a rigid scaffold with strategically positioned functional groups—hydrogen bond acceptors, and electrophilic centers—likely defines the biological profile of this compound. The spatial arrangement of these features is paramount for its interaction with specific biological targets, such as the IκB kinase (IKK) that is inhibited by hypoestoxide. psu.edumerckmillipore.com

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of this compound derivatives would aim to optimize its therapeutic potential by enhancing potency, selectivity, and pharmacokinetic properties. However, the synthetic accessibility of such analogues is a significant challenge. Like hypoestoxide, the complex, stereochemically rich structure of this compound makes its total synthesis exceedingly difficult and impractical for large-scale production. imipharma.cominteresjournals.org

Therefore, a semi-synthetic approach, starting with the natural product isolated from Hypoestes rosea, would be the most rational and feasible strategy. This approach would focus on modifying the existing functional groups.

Key strategies for the rational design of derivatives would include:

Modification of the Acetyl Group: This is one of the most accessible sites for modification. A series of analogues could be synthesized by hydrolyzing the ester to yield the corresponding alcohol (a deacetylated this compound) and then re-esterifying it with various acyl groups. This would allow for a systematic investigation of how chain length, branching, and the introduction of aromatic or other functional groups at this position affect activity and lipophilicity.

Modification of the Epoxide Rings: The epoxides could be opened with various nucleophiles to introduce new functional groups and explore their role in target binding. However, this may lead to a loss of activity if the epoxide's electrophilicity is essential for the mechanism of action.

Modification of the α,β-Unsaturated Ketone: The reactivity of this Michael acceptor could be tuned by introducing substituents at the α or β positions. This could alter its electrophilicity and steric profile, potentially leading to more selective interactions with the target protein.

The synthesis of these derivatives would require controlled, regioselective reactions to avoid unwanted modifications at other positions on the complex scaffold. Each synthesized derivative would then be subjected to biological evaluation to build a systematic SAR dataset.

Computational Chemistry in SAR Analysis and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting how structural modifications might affect biological activity, thus guiding the synthesis of the most promising compounds.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.compreprints.org For this compound, docking studies could provide invaluable insights into its mechanism of action. Given that the related compound hypoestoxide is known to inhibit IκB kinase (IKK), a key regulator in inflammatory pathways, IKK presents a probable and highly relevant target for docking studies with this compound. merckmillipore.com

A hypothetical molecular docking study would involve:

Preparation of the Receptor: A high-resolution crystal structure of the target protein, such as IKKβ, would be obtained from a protein data bank.

Preparation of the Ligand: A 3D model of the this compound structure would be generated and energy-minimized.

Docking Simulation: Using software like AutoDock or Rosetta, this compound would be docked into the ATP-binding site of IKKβ. The program would explore various possible conformations and orientations of this compound within the binding pocket.

Analysis of Results: The resulting poses would be scored based on binding affinity. The best-scoring poses would be analyzed to identify key molecular interactions, such as:

Hydrogen Bonds: Between the oxygen atoms of the tetrahydropyran ring or acetyl group of this compound and polar amino acid residues in the binding site.

Hydrophobic Interactions: Between the carbocyclic skeleton of this compound and nonpolar residues of the target.

Potential Covalent Interactions: Proximity of the epoxide or Michael acceptor moieties to nucleophilic residues like cysteine in the active site would be noted, suggesting a possible covalent mechanism.

These docking studies could help validate the proposed biological target and explain the importance of the key structural determinants identified in section 5.1. Furthermore, hypothetical derivatives could be docked to predict their binding affinity, helping to prioritize which analogues to synthesize.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dntb.gov.ua For this compound, a QSAR model could be developed once a set of analogues has been synthesized and their biological activities (e.g., anti-inflammatory IC₅₀ values) have been measured.

The development of a QSAR model would proceed as follows:

Data Set Generation: A training set of synthesized this compound derivatives with a range of biological activities would be established.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation would be generated that correlates the descriptors with the observed biological activity. A hypothetical QSAR model for anti-inflammatory activity might look like the one developed for other diterpenoids: dntb.gov.uanih.gov

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(Polar Surface Area) + c₃(Dipole Moment) + ...

Model Validation: The predictive power of the QSAR model would be rigorously tested using an external set of compounds (a test set) not used in the model's creation.

A validated QSAR model would be a powerful predictive tool. It could be used to estimate the biological activity of new, not-yet-synthesized this compound derivatives, allowing researchers to focus synthetic efforts on candidates with the highest predicted efficacy.

Compound Reference Table

| Compound Name | Class | Source Organism |

| This compound | Diterpenoid | Hypoestes rosea |

| Dihypoestoxide | Diterpenoid | Hypoestes rosea |

| Hypoestoxide | Diterpenoid | Hypoestes rosea |

| Hypoestenonol A | Diterpenoid | Hypoestes forskalei |

| Hypoestenonol B | Diterpenoid | Hypoestes forskalei |

| Roseanolone | Diterpenoid | Hypoestes rosea |

| Roseadione | Diterpenoid | Hypoestes rosea |

| Hypofolins | ent-Labdane Diterpenoid | Hypoestes phyllostachya |

| Zeylleucapenoid D | Labdane Diterpenoid | Leucas zeylanica |

| Gymglu Acid | Labdane Diterpenoid | Gymnosperma glutinosum |

Hypothetical QSAR Descriptor Table for this compound Analogues

This table lists potential molecular descriptors that would be relevant for building a QSAR model to predict the anti-inflammatory activity of hypothetical this compound derivatives.

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Topological | Wiener Index | Describes molecular branching and size. |

| Kier & Hall Connectivity Indices | Quantifies the degree of branching in the molecular skeleton. | |

| Physicochemical | LogP (Octanol-Water Partition) | Represents the lipophilicity of the molecule, affecting cell membrane permeability. |

| Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. | |

| Polar Surface Area (PSA) | Estimates the surface area of polar atoms, correlating with hydrogen bonding capacity and membrane transport. | |

| Steric/3D | Molecular Volume | Describes the overall size of the molecule, which must fit into the binding pocket. |

| Surface Area | Relates to the extent of possible interactions with the target. |

Molecular and Cellular Pharmacology of Roseatoxide

Identification and Characterization of Putative Biological Targets

The initial step in understanding a compound's pharmacological profile is to identify its biological targets. This involves determining which molecules in the body, typically proteins, the compound interacts with to exert its effects.

Protein Target Engagement and Binding Affinity Studies

Protein target engagement confirms the direct interaction between a drug or compound and its intended protein target within a cellular environment. catapult.org.ukresearchgate.net Techniques such as the Cellular Thermal Shift Assay (CETSA) are used to verify that a compound not only enters a cell but also physically binds to its target protein, often causing a change in the protein's thermal stability. researchgate.net Following confirmation of engagement, binding affinity studies quantify the strength of this interaction, often expressed as an inhibition constant (Ki) or dissociation constant (Kd), which are critical parameters for drug development. libretexts.orgnih.gov

Currently, specific protein target engagement and binding affinity studies for Roseatoxide have not been reported in the available scientific literature. While it is classified as a diterpenoid, a class known for a wide range of biological activities, the precise protein partners of this compound remain to be elucidated through dedicated research. researchgate.net

Enzyme Inhibition and Activation Profiling

Enzyme profiling assays are conducted to determine if a compound can inhibit or activate specific enzymes, thereby modulating their biological activity. mdpi.comucdavis.edu This is a common mechanism of action for many therapeutic agents.

Specific data on which enzymes this compound inhibits or activates are not currently available. However, extensive research has been conducted on Hypoestoxide, another prominent diterpenoid isolated from Hypoestes rosea. scivisionpub.comresearchgate.net These studies provide a valuable reference for the potential biological activities of compounds from this plant. For instance, Hypoestoxide has been identified as a direct inhibitor of IκB Kinase (IKK) and has also been shown to inhibit vascular endothelial growth factor (VEGF)-induced cell proliferation. merckmillipore.compsu.edu This information highlights the potential for diterpenoids from this genus to interact with key enzymes in cellular pathways.

The table below summarizes the known enzyme inhibitory activities of the related compound, Hypoestoxide. Equivalent data for this compound is not yet documented.

| Target Enzyme/Process | Test System | IC₅₀ Value (for Hypoestoxide) | Reference |

|---|---|---|---|

| IκB Kinase (IKK) | TNF-α stimulated HeLa cells | 24 µM | merckmillipore.com |

| VEGF-induced Cell Proliferation | In vitro | 28.6 µM | merckmillipore.com |

| bFGF-induced Angiogenesis | Chick Chorioallantoic Membrane | 10 µM | merckmillipore.com |

Modulation of Intracellular Signaling Pathways by this compound

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to internal targets, governing fundamental cellular processes. The ability of a compound to modulate these pathways is central to its pharmacological effect.

Reactive Oxygen Species (ROS) Pathway Dynamics and Redox Homeostasis

Reactive Oxygen Species (ROS) are highly reactive chemical molecules, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), generated during normal cellular metabolism. nih.govmdpi.com While excessive ROS production leads to oxidative stress and cellular damage, physiological levels of ROS act as critical signaling molecules in a process known as redox signaling. mdpi.comfrontiersin.org The balance between ROS generation and elimination by antioxidant systems, known as redox homeostasis, is crucial for normal cell function. nih.gov

The specific effects of this compound on ROS pathway dynamics and redox homeostasis have not been characterized. However, the related compound Hypoestoxide has been shown to influence these pathways by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the antioxidant response. scivisionpub.comresearchgate.net This suggests that diterpenoids from Hypoestes rosea may possess the capacity to modulate cellular redox environments.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of highly conserved, tiered kinase cascades that play a central role in transmitting extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and apoptosis. frontiersin.orgarchbronconeumol.org The three major MAPK cascades are the extracellular signal-regulated kinase (ERK) pathway, the c-Jun N-terminal kinase (JNK) pathway, and the p38 MAPK pathway. mdpi.com ROS can act as upstream activators of MAPK signaling, particularly the JNK and p38 pathways, in response to cellular stress. nih.govnih.gov

There is no published research detailing the modulatory effects of this compound on the MAPK signaling cascades. Notably, studies on the related compound Hypoestoxide have reported that it does not inhibit the activities of JNK and p38 MAPK, indicating a degree of selectivity in its mechanism of action. merckmillipore.com This finding underscores that even structurally similar compounds from the same source may have distinct effects on major signaling pathways.

Nuclear Factor-kappa B (NF-κB) Pathway Perturbations

The Nuclear Factor-kappa B (NF-κB) pathway is a critical signaling pathway involved in regulating the immune and inflammatory responses. wikipedia.org In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by signals like pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. bio-rad.com This releases NF-κB, allowing it to move into the nucleus and activate the transcription of target genes. bio-rad.comgenome.jp

The direct interaction of this compound with the NF-κB pathway has not been investigated. However, this pathway is a well-established target for the related diterpenoid, Hypoestoxide. Research has demonstrated that Hypoestoxide is a potent inhibitor of NF-κB activation. scivisionpub.comnih.gov It achieves this by directly inhibiting the activity of the IKK complex, which prevents the degradation of IκBα and subsequently blocks the nuclear translocation of NF-κB. researchgate.netpsu.edu This mechanism is responsible for Hypoestoxide's documented anti-inflammatory effects, such as the reduced production of cytokines like TNF-α, IL-1β, and IL-6. scivisionpub.comresearchgate.net These detailed findings for Hypoestoxide suggest that the NF-κB pathway is a plausible, though unconfirmed, target for other bioactive compounds from Hypoestes rosea.

The : An Uncharted Territory

Despite significant interest in the pharmacological potential of natural compounds, the specific molecular and cellular effects of the chemical compound this compound remain largely undocumented in publicly accessible scientific literature. Extensive searches for research detailing its interactions with key cellular pathways and processes have not yielded specific findings.

Therefore, it is not possible to provide a detailed, evidence-based article on the molecular and cellular pharmacology of this compound as it pertains to the requested topics of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) activation, Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) regulation, or its impact on cell proliferation, apoptosis, autophagy, mitophagy, and angiogenesis.

While the provided outline specifies a detailed exploration of these areas, the absence of primary research or review articles focused on this compound prevents a scientifically accurate and informative discussion on:

Impact on Fundamental Cellular Processes:

Angiogenesis Inhibition Mechanisms:The potential for this compound to inhibit the formation of new blood vessels, a process known as angiogenesis, remains unexplored in scientific studies.wikipedia.orgtg.org.aucancer.govnih.govactasdermo.org

Mentioned Compounds

As no specific data on this compound was found, no other compounds are mentioned in the context of its activity.

Anti-inflammatory Cellular Responses

This compound is a diterpenoid natural product that has been isolated from the plant Hypoestes rosea (family Acanthaceae). researchgate.netunina.itdspacedirect.orginternationalscholarsjournals.com While it has been identified and structurally characterized, a review of current scientific literature reveals a lack of specific studies detailing its molecular and cellular anti-inflammatory activities. The precise mechanisms by which this compound may influence inflammatory pathways at the cellular level have not been documented.

Inflammation is a complex biological response involving various cell types and signaling cascades. mdpi.com The anti-inflammatory effects of chemical compounds are typically evaluated by their ability to modulate these key pathways. Cellular responses to inflammatory stimuli are largely orchestrated by intricate signaling networks, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which lead to the production of inflammatory mediators. wikipedia.orgyoutube.com

The NF-κB pathway is a crucial regulator of genes involved in immune and inflammatory responses. bio-rad.com It controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). bio-rad.comnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. wikipedia.orgbio-rad.com IKK then phosphorylates IκB, targeting it for degradation and allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. wikipedia.orgbio-rad.com

The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are also central to the inflammatory process. nih.gov These pathways are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress, and they regulate the production of inflammatory mediators. youtube.comnih.gov

A key element in inflammation is the production of reactive oxygen species (ROS), which can act as signaling molecules to activate both NF-κB and MAPK pathways, thus perpetuating the inflammatory response. nih.govnih.gov Compounds with anti-inflammatory potential are often assessed for their ability to interfere with these signaling cascades, for instance, by inhibiting the activation of NF-κB or MAPK, or by reducing the production of key inflammatory mediators. From the same plant Hypoestes rosea, the related compound Hypoestoxide has been shown to inhibit the production of pro-inflammatory cytokines like Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and TNF-α through the inhibition of NF-κB activation. researchgate.netresearchgate.net However, similar detailed research findings for this compound are not currently available.

Table 1: Key Cellular Targets in Inflammatory Response Pathways

| Pathway Component | Role in Inflammation | Common Method of Action for Anti-inflammatory Agents |

| NF-κB (p50/p65) | Master transcription factor for pro-inflammatory genes. wikipedia.org | Inhibition of nuclear translocation; prevention of IκB degradation. nih.gov |

| IKK (IκB Kinase) | Kinase that phosphorylates IκB, leading to NF-κB activation. wikipedia.org | Direct inhibition of kinase activity. researchgate.net |

| MAPKs (p38, JNK, ERK) | Kinases that regulate inflammatory gene expression and cellular stress responses. nih.gov | Inhibition of phosphorylation/activation. nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Signaling proteins that mediate and amplify the inflammatory response. nih.gov | Suppression of gene expression or protein secretion. nih.govresearchgate.net |

| Reactive Oxygen Species (ROS) | Signaling molecules that can activate pro-inflammatory pathways like NF-κB and MAPK. nih.gov | Scavenging of ROS; upregulation of antioxidant defenses. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Enzyme responsible for producing high levels of nitric oxide (NO), a pro-inflammatory mediator. nih.gov | Inhibition of expression or enzymatic activity. researchgate.net |

Gene Expression and Epigenetic Modulation by Roseatoxide

Transcriptional Regulation and Differential Gene Expression Analysis

No studies were found that analyze the effect of Roseatoxide on transcriptional regulation or provide differential gene expression data. Research into how this compound might interact with transcription factors, bind to promoter or enhancer regions of genes, or otherwise alter the rate of transcription has not been published.

Epigenetic Modifications and Chromatin Remodeling

There is no available research on whether this compound induces epigenetic modifications. This includes a lack of information on its potential to influence key processes such as DNA methylation, histone acetylation, phosphorylation, or methylation. Consequently, its role, if any, in chromatin remodeling—the process of altering chromatin structure to control gene accessibility—is unknown.

Non-Coding RNA-Mediated Gene Regulation (e.g., miRNAs, lncRNAs)

The interaction between this compound and non-coding RNAs, such as microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), has not been a subject of scientific investigation according to available records. There is no data to suggest that this compound modulates the expression or function of these regulatory RNA molecules.

Biochemical Pathway Interrogation and Metabolomics

Analysis of Metabolic Pathway Modulation by Roseatoxide

The analysis of how a compound like this compound could modulate metabolic pathways would involve targeted investigations into key cellular processes. This would typically begin with an assessment of its impact on central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. researchgate.net Any alterations in these pathways can have significant effects on cellular function.

Reactive oxygen species (ROS) are known to have wide-ranging effects on cellular metabolism. researchgate.net They can, for example, inhibit key glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and pyruvate (B1213749) kinase M2 (PKM2). researchgate.net This inhibition can lead to an accumulation of intermediates in the upper glycolytic pathway and an increased flow through the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net The PPP is crucial for generating NADPH, which is essential for antioxidant defense and various anabolic reactions. frontiersin.org

Furthermore, ROS can impact mitochondrial functions, including the TCA cycle and β-oxidation. researchgate.net Such inhibition might be a cellular defense mechanism to reduce further ROS production in stressed cells. researchgate.net Investigating whether this compound induces ROS production would be a critical first step in understanding its potential to modulate these metabolic pathways.

A hypothetical study on this compound would involve treating specific cell lines or model organisms with the compound and then measuring the activity of key enzymes in these pathways. Techniques such as spectrophotometric enzyme assays and flux analysis using isotopic tracers would be employed to quantify changes in metabolic flow.

Global Metabolomics Profiling in Response to this compound Exposure

Global metabolomics profiling is a powerful, unbiased approach to comprehensively analyze all metabolites within a biological sample. metabolon.com This technique would be instrumental in understanding the systemic effects of this compound exposure. The general workflow involves sample preparation, instrumental analysis, and data analysis. e-enm.org

Methodologies such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis-mass spectrometry (CE-MS) are commonly used for global metabolome profiling, as a single platform cannot detect all metabolites due to their diverse physicochemical properties. e-enm.org High-resolution mass spectrometry (HRMS) is particularly important for the accurate identification of metabolites in untargeted studies. e-enm.orgnih.gov

In a hypothetical study of this compound, researchers would expose a biological system (e.g., cell culture, animal model) to the compound. Samples would then be collected at various time points, and metabolites would be extracted. The resulting data, consisting of mass-to-charge ratios and retention times, would be processed using bioinformatic tools to identify and quantify metabolites that are significantly altered by this compound exposure. e-enm.org This would provide a snapshot of the metabolic state and could reveal unexpected pathway alterations. metabolon.com Pathway analysis tools would then be used to map the identified metabolites to specific metabolic pathways, offering insights into the compound's mechanism of action. frontiersin.org

Interactive Table: Hypothetical Metabolite Changes in Response to a Test Compound

This table is a generalized example and is not based on actual data for this compound.

| Metabolite | Pathway | Fold Change | p-value |

|---|---|---|---|

| Glucose-6-phosphate | Glycolysis/PPP | 1.8 | <0.05 |

| Lactate | Glycolysis | 0.7 | <0.05 |

| Citrate | TCA Cycle | 0.6 | <0.05 |

| Glutathione (GSH) | Antioxidant Defense | 0.5 | <0.05 |

Interplay with Cellular Bioenergetics and Metabolic Reprogramming

Cellular bioenergetics, the study of energy flow in living systems, is intrinsically linked to metabolic pathways. numberanalytics.com Mitochondria are central to cellular bioenergetics, being the primary site of ATP production through oxidative phosphorylation (OXPHOS). numberanalytics.comnih.gov They are also a major source of endogenous ROS. numberanalytics.com

A compound's effect on cellular bioenergetics is often assessed by measuring parameters like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. An increase in ROS can disrupt mitochondrial function and impair ATP synthesis. nih.govmdpi.com

Metabolic reprogramming refers to the alteration of metabolic pathways to support specific cellular functions, a hallmark of processes like cancer and immune cell activation. frontiersin.orgnih.govnih.gov For instance, many cancer cells exhibit a preference for aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov This reprogramming supports the increased biosynthetic demands of proliferating cells. nih.gov

To investigate this compound's impact in this area, researchers would use techniques like extracellular flux analysis to monitor real-time changes in OCR and ECAR in response to the compound. nih.gov This would reveal whether this compound shifts the balance between mitochondrial respiration and glycolysis. Furthermore, the expression levels of key proteins and transcription factors involved in metabolic reprogramming, such as HIF-1α and AMPK, would be analyzed. researchgate.netnih.gov Any observed metabolic shifts would be correlated with cellular outcomes like proliferation, differentiation, or apoptosis to understand the functional consequences of this compound's interaction with cellular bioenergetics.

Advanced Preclinical Pharmacological Investigations

In Vitro Pharmacological Assays for Biological Activity Profiling

There is no available data from in vitro studies designed to profile the biological activity of Roseatoxide.

Specific data from cell-based assays to determine the efficacy and selectivity of this compound against various cell lines or biological targets are not found in the public domain. Consequently, no data tables on its efficacy or selectivity can be provided.

There is no evidence of this compound having been subjected to high-throughput screening to uncover novel bioactivities. dspacedirect.orgresearchgate.net Such screening is a common first step in drug discovery to test a compound against a wide array of biological targets. dspacedirect.org The absence of this data for this compound means its broader biological potential remains uncharacterized.

In Vivo Animal Model Studies for Preclinical Efficacy

No in vivo studies using animal models to assess the preclinical efficacy of this compound have been published.

There are no reports of this compound being tested in any disease-specific animal models. Such studies are crucial for evaluating the therapeutic potential of a compound in a living organism and to understand its possible applications for specific diseases. drugs.com

As there are no in vivo studies, there has been no identification or validation of biomarkers in response to treatment with this compound in preclinical models. ut.ac.id Biomarker analysis is essential for understanding a compound's mechanism of action and for translating preclinical findings to clinical settings.

Roseatoxide in Contemporary Drug Discovery and Lead Optimization

Hit-to-Lead and Lead Optimization Strategies for Roseatoxide-Derived Compounds

The journey from an initial hit—a compound showing desired biological activity in a primary screen—to a lead compound is a critical phase in drug discovery. upmbiomedicals.comxtalks.com This process involves iterative cycles of chemical modification and biological testing to improve the compound's properties, including potency, selectivity, and pharmacokinetic profile. pion-inc.com For a natural product like this compound, this would involve creating a series of derivatives to explore its structure-activity relationship (SAR). gardp.org

Ligand-Based and Structure-Based Drug Design Methodologies

Two primary computational strategies guide the rational modification of a hit compound: ligand-based drug design (LBDD) and structure-based drug design (SBDD). iaanalysis.comnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure of the biological target, LBDD relies on the knowledge of molecules that are known to interact with it. gardp.org If a series of this compound derivatives were synthesized and tested for a specific biological activity (e.g., antimicrobial or anticancer), LBDD techniques like quantitative structure-activity relationship (QSAR) modeling could be employed. nih.gov These models correlate variations in chemical structure with changes in biological activity to predict more potent compounds. nih.gov

Hypothetical LBDD Approach for this compound:

Pharmacophore Modeling: Identify the key chemical features of this compound responsible for its activity.

3D-QSAR: Build a predictive model based on a set of active and inactive this compound analogs.

Virtual Screening: Use the pharmacophore model to search large databases for new compounds with similar features.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target of this compound is known (e.g., through X-ray crystallography or NMR), SBDD can be a powerful tool. iaanalysis.comnih.gov This method involves docking this compound and its virtual derivatives into the binding site of the target protein to predict their binding affinity and orientation. nih.gov This allows for the design of modifications that enhance the interaction between the compound and its target. frontiersin.org

Illustrative SBDD Workflow for a this compound Derivative:

Target Identification & Preparation: Obtain the 3D structure of the target protein.

Docking of this compound: Determine the likely binding mode of the initial hit.

Iterative Design: Modify the this compound scaffold in silico to improve interactions (e.g., adding hydrogen bond donors/acceptors).

Synthesis and Biological Evaluation: Synthesize the most promising designed compounds and test their activity.

| Design Method | Principle | Requirements for this compound Application | Potential Outcome |

| Ligand-Based Drug Design (LBDD) | Uses knowledge of active molecules to build a model when the target structure is unknown. gardp.orgiaanalysis.com | A set of this compound analogs with measured biological activity. | A pharmacophore model and QSAR equations to guide the synthesis of more potent derivatives. |

| Structure-Based Drug Design (SBDD) | Utilizes the 3D structure of the biological target to guide drug design. iaanalysis.comnih.gov | An experimentally determined or high-quality homology model of the target protein. | Optimized this compound derivatives with improved binding affinity and selectivity for the target. |

Rational Compound Library Design and Screening

Building upon the insights from LBDD and SBDD, the next step is to create a focused library of this compound derivatives for screening. nih.gov The goal of rational library design is to maximize chemical diversity around the core scaffold to efficiently explore the SAR. nih.govasm.org

For this compound, a library could be designed by making systematic modifications to its core structure. This could involve altering the stereochemistry, adding or removing functional groups, and changing the ring structures. The synthesis of these new molecules can be achieved through various chemical reactions. mdpi.commdpi.comukm.mychemrxiv.org

Once synthesized, this library of compounds would undergo a screening cascade. This typically starts with high-throughput screening (HTS) to quickly assess the activity of all compounds in the library. upmbiomedicals.com Hits from the primary screen are then subjected to more detailed secondary assays to confirm their activity and determine properties like potency and selectivity.

Example of a Screening Cascade for a this compound Library:

Primary HTS: Screen the entire library at a single concentration against the biological target.

Dose-Response Analysis: Determine the potency (e.g., IC50 or EC50) of the initial hits.

Selectivity Profiling: Test the active compounds against related targets to assess their selectivity.

In Vitro ADME/Tox: Assess early absorption, distribution, metabolism, excretion, and toxicity properties.

| Library Compound | Modification from this compound | Primary Screen Activity (% Inhibition) | Potency (IC50, µM) |

| This compound | - | 45% | 15.2 |

| Derivative A | Hydroxyl group added | 78% | 2.5 |

| Derivative B | Side chain extended | 52% | 10.8 |

| Derivative C | Ring opened | 15% | > 50 |

| Derivative D | Isomer of Derivative A | 85% | 1.8 |

Identification of Novel Druggable Targets Relevant to this compound's Actions

While some initial biological activities of compounds from the Hypoestes genus, like antifungal and cytotoxic effects, have been reported, the specific molecular targets of this compound are not well-defined. researchgate.net Identifying these targets is crucial for understanding its mechanism of action and for developing it as a therapeutic agent. Monoterpenes, the class of compounds this compound belongs to, are known to interact with a wide range of biological targets, including ion channels, enzymes, and signaling receptors. nih.govmdpi.comfrontiersin.org

Several modern techniques can be employed to identify the molecular targets of a bioactive compound like this compound:

Affinity Chromatography-Mass Spectrometry: This involves immobilizing a this compound derivative on a solid support and passing a cell lysate over it. Proteins that bind to this compound will be captured and can then be identified using mass spectrometry.

Chemical Proteomics: This approach uses clickable or photo-reactive probes derived from this compound to covalently label its binding partners in a complex biological sample.

Computational Target Prediction: Various in silico tools can predict potential targets for a small molecule based on its chemical structure by comparing it to databases of known ligands for various proteins.

Initial studies on related monoterpenes suggest potential target classes for this compound. For instance, many monoterpenes exhibit antifungal activity by disrupting the fungal cell wall or membrane. plos.org Others have shown effects on inflammatory pathways or neurotransmitter systems. mdpi.com Research into the specific targets of this compound could unveil novel therapeutic opportunities in areas such as infectious diseases, inflammation, or oncology. unimed.edu.ngnih.gov

Future Perspectives and Emerging Research Avenues

Integration of Multi-Omics Technologies for Systems-Level Understanding

Gaining a holistic, systems-level understanding of roseatoxide's biosynthesis, regulation, and function is now within reach through the powerful integration of multi-omics technologies. mdpi.com A combined approach using genomics, transcriptomics, proteomics, and metabolomics can unravel the complex molecular networks that govern the production of terpenoids like this compound and their roles within an ecosystem. mdpi.comfrontiersin.org

Genomics: By sequencing the genomes of organisms that produce this compound, such as specific rose species or insects, researchers can identify the genes encoding the biosynthetic enzymes. This includes crucial gene families like terpene synthases (TPSs) and cytochrome P450s, which are instrumental in creating the diverse structures of terpenoids. mdpi.com

Transcriptomics: This technology helps to determine the conditions under which the identified genes are expressed. For instance, analyzing the RNA transcripts in rose petals at various stages of development can pinpoint the environmental or developmental triggers for this compound synthesis, shedding light on the regulatory pathways involved. mdpi.commdpi.com

Proteomics: Focusing on the complete set of proteins, proteomics can confirm the presence and quantity of the actual enzymes in the biosynthetic pathway. This allows for direct validation of the data obtained from genomic and transcriptomic studies and can reveal regulatory post-translational modifications. mdpi.com

Metabolomics: By providing a direct measurement of this compound, its precursors like geranyl diphosphate (B83284) (GPP), and related metabolites, metabolomics offers a snapshot of the organism's chemical state. frontiersin.orgpnas.org

Synthetic Biology and Metabolic Engineering for Sustainable this compound Production

The natural concentration of this compound is often low, making extraction for research or commercial purposes inefficient and unsustainable. Synthetic biology and metabolic engineering present a viable alternative, aiming to produce this compound sustainably in engineered microorganisms like Escherichia coli or the yeast Saccharomyces cerevisiae. oup.comnih.govmdpi.com This approach has been successfully used for various terpenoids, establishing these microbes as effective "cell factories". oup.comnih.gov

The core strategies for engineering these microbial hosts include:

Pathway Identification and Assembly: The first step is to identify all the genes responsible for the biosynthesis of this compound and assemble them into a functional pathway within the host microbe. nih.gov

Enhancing Precursor Supply: The production of all monoterpenoids, including this compound, begins with precursors from either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comnih.gov A key step is to increase the availability of the C10 precursor geranyl diphosphate (GPP), which can be a rate-limiting step, especially in yeast where the FPP synthase (Erg20) has low GPP release. oup.comresearchgate.net Engineering this enzyme or augmenting the MVA pathway can significantly boost the precursor pool. pnas.orgoup.com

Optimizing Metabolic Flux: This involves fine-tuning the expression of the introduced genes and potentially down-regulating competing native pathways that divert precursors away from this compound production. mdpi.comnih.gov

Process Optimization: Developing fermentation strategies and utilizing tools like dynamic sensor-regulator systems can further enhance production titers, moving towards industrially viable and cost-effective manufacturing of this compound. nih.govoecd.org

Exploration of Synergistic Effects with Other Bioactive Compounds

In nature, chemical compounds rarely act in isolation. This compound's biological activity is likely part of a complex interplay with other molecules. A key future research area is to investigate these synergistic interactions.

For instance, as a component of floral scents, this compound's role in attracting pollinators may be enhanced or modified by other volatile compounds like geraniol (B1671447) or nerol. scielo.org.pe Similarly, in the context of insect communication, pheromones are often specific blends of multiple compounds, where the precise ratio is critical for the behavioral response. mdpi.comnih.gov Terpenes and terpenoids are known to be primary or secondary components in the pheromone blends of over 52 insect species. nih.gov Understanding how this compound contributes to such blends is vital. nih.gov Research could also explore the synergistic effects of this compound with other bioactive compounds, potentially leading to novel applications where combinations of substances produce a greater effect than the sum of their individual parts. nih.gov

Application of Advanced Analytical Techniques for Comprehensive Chemical Biology Studies

Probing the intricate biological roles of this compound requires sophisticated analytical tools that offer high sensitivity and resolution. acs.orgelsevier.com

Mass Spectrometry Imaging (MSI): This powerful technique allows for the visualization of the spatial distribution of metabolites directly within tissues. mdpi.comrsc.org MSI can map where this compound is produced, stored, or released in a plant leaf or insect gland, providing crucial insights into its function without requiring extraction or labeling. mdpi.comresearchgate.netmdpi.comnih.gov Atmospheric pressure ionization methods are particularly useful as they can analyze fresh samples and detect volatile compounds. researchgate.netmdpi.com

Chiral Analysis: Many biological molecules, including terpenoids, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). copernicus.orggcms.cz These different enantiomers can have distinct biological activities. copernicus.orgnih.gov Advanced gas chromatography techniques using chiral columns are essential to separate and quantify the specific stereoisomers of this compound from natural sources. gcms.czcopernicus.orgresearchgate.net This is critical for linking a specific isomer to a specific biological function, such as pollinator attraction or drought response signaling. nih.gov

Advanced Hyphenated Techniques: The comprehensive chemical profiling of complex natural extracts can be achieved using advanced hyphenated techniques like LC-NMR-MS and LC-HRMS-SPE-NMR. nih.gov These methods combine the separation power of liquid chromatography with the structural elucidation capabilities of NMR and mass spectrometry, enabling the identification of compounds even in complex mixtures. nih.gov

By employing these cutting-edge research avenues, scientists can expect to significantly deepen our understanding of this compound, from its molecular biosynthesis to its ecological significance and potential for sustainable production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.